molecular formula C23H20ClN3O3 B250996 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Cat. No.: B250996
M. Wt: 421.9 g/mol
InChI Key: ILPLXMBBEYCTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound that features a combination of aromatic rings, an oxazole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with an appropriate reagent to form the ether linkage.

    Formation of the propanamide group: This involves the reaction of a suitable amine with a propanoic acid derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the oxazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide would depend on its specific application. In a medicinal context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • 3-chloro-4-(4-methyl-2-bromomethyl-1,3-dioxolane-2-yl)phenyl-4’-chlorophenyl ether

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is unique due to its combination of an oxazole ring with a chlorophenoxy group and a propanamide moiety. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C23H20ClN3O3/c1-14-17(21-27-20-19(29-21)8-5-13-25-20)6-4-7-18(14)26-22(28)23(2,3)30-16-11-9-15(24)10-12-16/h4-13H,1-3H3,(H,26,28)

InChI Key

ILPLXMBBEYCTDV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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